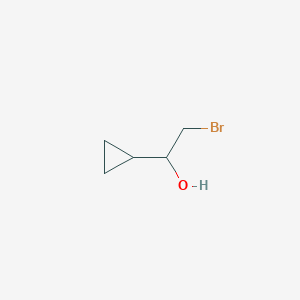
2-Bromo-1-cyclopropylethanol
Vue d'ensemble
Description
2-Bromo-1-cyclopropylethanol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol featuring a cyclopropyl group, which imparts unique chemical properties
Applications De Recherche Scientifique
2-Bromo-1-cyclopropylethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclopropylethanol can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-cyclopropylethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopropylmethanol.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Cyclopropylmethanol.
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Mécanisme D'action
The mechanism by which 2-Bromo-1-cyclopropylethanol exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the alcohol group undergoes electron transfer to form the corresponding carbonyl compound. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethanol: Contains a bromine atom and an alcohol group but lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropylcarbinol: Similar to cyclopropylmethanol but with a different substitution pattern on the cyclopropyl ring.
Uniqueness: 2-Bromo-1-cyclopropylethanol is unique due to the presence of both a bromine atom and a cyclopropyl group. This combination imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
2-bromo-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMSZYTYIYJBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















